molecular formula C8H6FNO4 B014937 Methyl 5-fluoro-2-nitrobenzoate CAS No. 393-85-1

Methyl 5-fluoro-2-nitrobenzoate

Cat. No. B014937
CAS RN: 393-85-1
M. Wt: 199.14 g/mol
InChI Key: LCAUVFVOLNRVKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions utilizing various starting materials. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been used as a multireactive building block for the heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles through immobilization on Rink resin followed by chlorine substitution and reduction of the nitro group (Křupková et al., 2013). Similarly, the optimization of synthesis routes for compounds like Methyl 2-amino-5-fluorobenzoate demonstrates the importance of selecting appropriate reaction conditions for achieving high yields and purity (Jian-zhong, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 5-fluoro-2-nitrobenzoate showcases distinct hydrogen-bonded patterns, which are crucial for their chemical behavior. Studies on similar structures have revealed the formation of chains and sheets through hydrogen bonding, indicating a polarized structure that influences their reactivity and interaction with other molecules (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving similar compounds demonstrate a wide range of reactivity, forming diverse libraries of heterocycles crucial for drug discovery. The ability to undergo transformations through specific reactions like nitration, reduction, and cyclization highlights their versatility in synthetic chemistry (Křupková et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, IR, NMR, and GC-MS, are key in characterizing these compounds. Accurate determination of these properties confirms the structure and purity of the synthesized compounds, as demonstrated in studies on related chemicals (Jian-zhong, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and the formation of hydrogen-bonded structures, play a significant role in the utility of compounds like Methyl 5-fluoro-2-nitrobenzoate. Their ability to form chains and sheets through hydrogen bonds affects their solubility, stability, and interaction with other molecules, which is crucial for their application in synthesizing complex heterocyclic compounds (Portilla et al., 2007).

Safety And Hazards

Methyl 5-fluoro-2-nitrobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Methyl 5-fluoro-2-nitrobenzoate is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy . The future directions of this compound could be in the development of new synthesis methods and its application in the synthesis of other pharmaceutical compounds.

properties

IUPAC Name

methyl 5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAUVFVOLNRVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408886
Record name Methyl 5-fluoro-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-2-nitrobenzoate

CAS RN

393-85-1
Record name Benzoic acid, 5-fluoro-2-nitro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitrobenzoic acid methyl ester
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Record name Methyl 5-fluoro-2-nitrobenzoate
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Record name 5-Fluoro-2-nitrobenzoic acid methyl ester
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Synthesis routes and methods I

Procedure details

To a 500 ml, 4-necked flask fitted with a stirrer, thermometer, addition funnel and reflux condenser is charged sulfuric acid (50 ml) and methyl m-fluorobenzoate (8.5 g, 0.055 mole). The reaction mixture is then cooled to 5° C. and a solution of potassium nitrate (reagent 5.57 g, 0.055 mole) is concentrated sulfuric acid (50 ml) is added dropwise over a 30 minute period. Ten minutes after completion of addition the reaction mixture is poured onto 500 g of cracked ice and the product extracted into benzene (3×100 ml). The combined benzene extracts are dried with anhydrous magnesium sulfate and the filtrate reduced in vacuo to give 10.6 g (96%) of product, which is a yellow liquid. Anal. Calcd. for C8H6FNO4 : C, 48.20; H, 3.04; F, 9.54; N, 7.02. Found: C, 50.15; H, 3.34; F, 9.17; N, 6.77.
Quantity
5.57 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
5.57 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
8.5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoro-2-nitro-benzoic acid (1 g, 5.4 mmol in 5 mL THF, was added (trimethylsilyl)diazomethane (2 M in ether, 11 ml, 22 mmol) at 0° C. The reaction mixture was warmed to room temperature under argon and stirred for 30 minutes, then diluted with ethyl acetate and washed with brine. The organic layers were combined and concentrated in vacuo to give a crude residue, which was purified by column chromatography (silica 5-30% EtOAc/hexane) to give 5-fluoro-2-nitro-benzoic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2 ml of concentrated sulfuric acid was added to a methanol (200 ml) solution of 10 g of 5-fluoro-2-nitrobenzoic acid, and heated under reflux for 22 hours. 200 ml of aqueous sodium hydrogencarbonate solution was added to it, and the formed solid was taken out through filtration. This was dried under reduced pressure to obtain 10.7 g of the entitled compound as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Dobrovolskaite, H Moots, MP Tantak… - Journal of Medicinal …, 2022 - ACS Publications
… of this structural class of anthranilic acids was dependent upon the availability of the N-substituted piperazine starting material B needed to couple to methyl 5-fluoro-2-nitrobenzoate (C: …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
GV López, EM Pandolfi, GA Seoane - Synthesis, 2000 - thieme-connect.com
… -2,4-dinotrobenzoate and methyl 5-fluoro-2-nitrobenzoate. After extensive experimentation, the best electrophilic partner found was methyl 5-fluoro-2-nitrobenzoate (10),15 which, when …
PY Chong, JB Shotwell, J Miller, DJ Price… - Journal of Medicinal …, 2019 - ACS Publications
We previously described the discovery of GSK5852 (1), a non-nucleoside polymerase (NS5B) inhibitor of hepatitis C virus (HCV), in which an N-benzyl boronic acid was essential for …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
A Dobrovolskaite - 2021 - stars.library.ucf.edu
The native polyamines putrescine, spermidine, and spermine are small positively-charged molecules that can interact with negatively-charged macromolecules like DNA, RNA and …
Number of citations: 0 stars.library.ucf.edu
C Roberts - 2005 - search.proquest.com
We have developed a novel route to 2-substituted benzo [b] thiophenes on solid-phase using functionalised titanium benzylidene reagents, where the benzylidenation of resin-bound …
MP Silva, L Saraiva, M Pinto, ME Sousa - Molecules, 2020 - mdpi.com
Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been …
Number of citations: 75 0-www-mdpi-com.brum.beds.ac.uk
D Xin, J Yuan, KY Wong, K Burgess - The Journal of Organic …, 2016 - ACS Publications
… Use of piperidine-4-carboxylic acid as a nucleophile in SNAr displacement of fluoride from methyl 5-fluoro-2-nitrobenzoate gave the linked system 2 (Scheme 1). (4) It was important to …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk

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